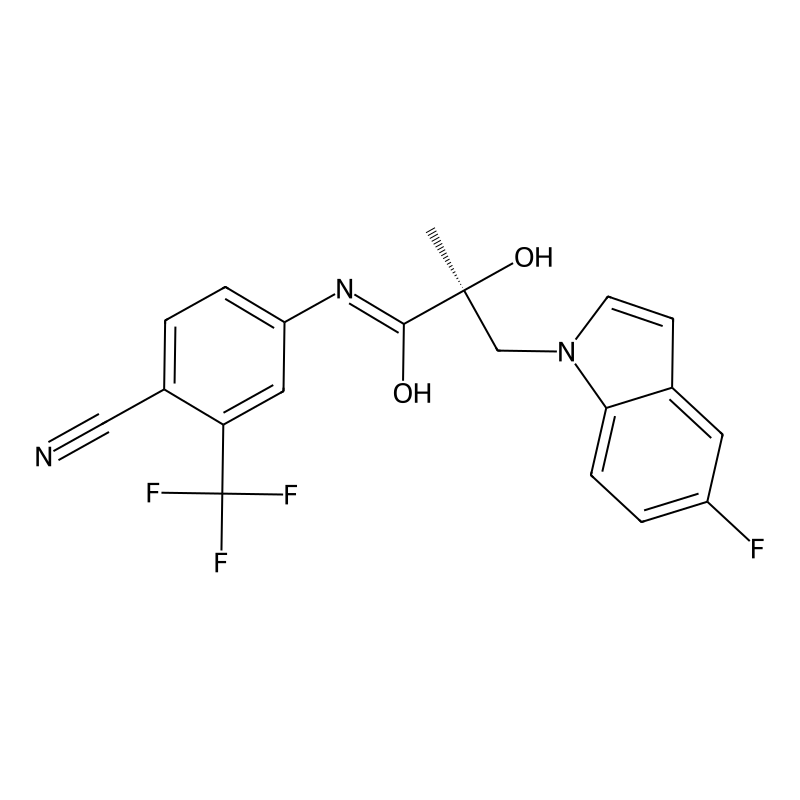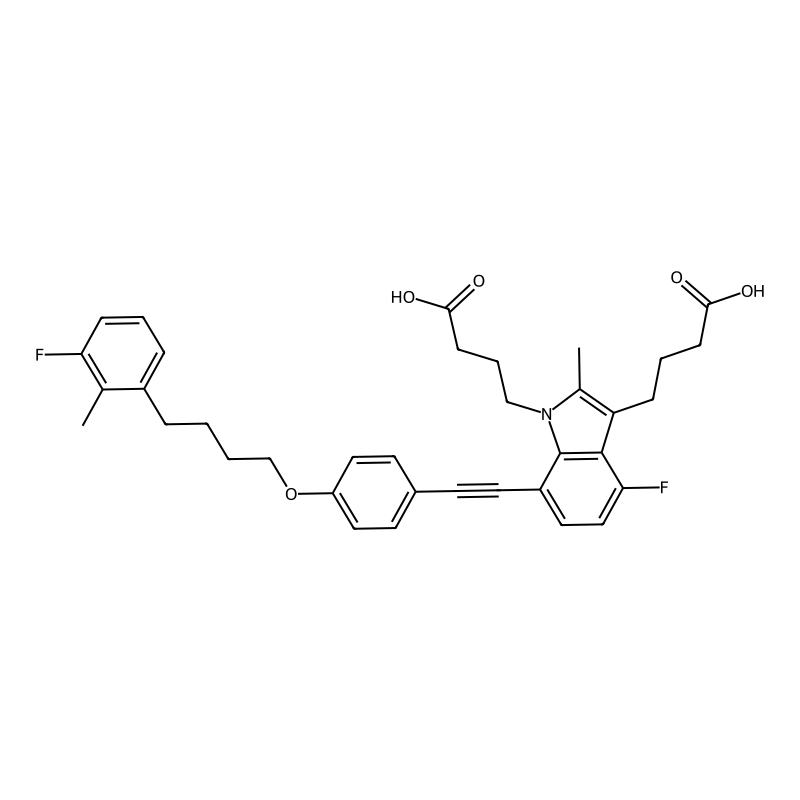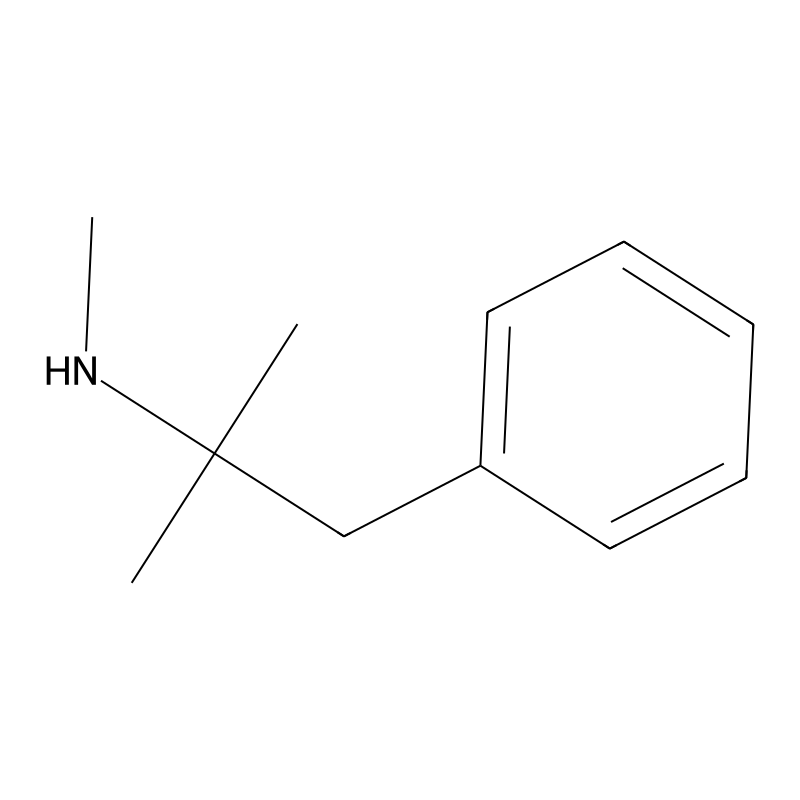UT-155

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Androgen Receptor Antagonist:
UT-155 acts as a selective antagonist of the Androgen Receptor (AR) []. Androgens are hormones that play a key role in prostate cancer development. By blocking the AR, UT-155 could inhibit the growth of cancer cells.
AR Splice Variant Degradation:
Prostate cancer can develop abnormal Androgen Receptor variants (AR-Vs) []. These variants are resistant to standard therapies. Research suggests UT-155 has the unique ability to target and degrade both the wild-type AR and its splice variants []. This makes UT-155 a promising candidate for treating advanced stages of prostate cancer.
UT-155 is a novel compound that functions as a selective androgen receptor degrader. It is designed to target and degrade the androgen receptor, which plays a crucial role in the progression of prostate cancer. UT-155 exhibits unique pharmacological properties, differentiating it from traditional androgen receptor antagonists. It selectively binds to different domains of the androgen receptor, including the amino-terminal transcriptional activation domain and the carboxy-terminal ligand binding domain, which are not typically targeted for degradation by existing therapies . This compound has shown promising results in preclinical studies, demonstrating greater potency than established androgen receptor antagonists like enzalutamide.
UT-155 has been shown to effectively inhibit the activity of the androgen receptor and promote its degradation at nanomolar concentrations. In comparative studies, UT-155 demonstrated an inhibitory potency that is superior to that of traditional androgen receptor antagonists. It significantly reduced the levels of both the full-length androgen receptor and its splice variants, including androgen receptor variant 7 (AR-V7), which are associated with resistance to conventional therapies . This characteristic positions UT-155 as a potential next-generation therapeutic agent for managing advanced prostate cancer.
UT-155 is primarily being investigated for its application in treating advanced prostate cancer, particularly in cases resistant to current therapies. Its ability to degrade the androgen receptor suggests it could provide a more effective treatment option by preventing receptor activation through alternative mechanisms. Additionally, its unique mechanism may be beneficial in overcoming challenges associated with hormone therapy resistance in prostate cancer patients.
Several compounds exhibit similarities to UT-155 in their mechanism of action or chemical structure. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| UT-69 | Selective androgen receptor degrader | Targets both amino-terminal and carboxy-terminal domains |
| Enzalutamide | Androgen receptor antagonist | Traditional antagonist with limited degradation capability |
| (R)-UT-155 | Selective androgen receptor inhibitor | Stereoisomer with similar action but potentially different efficacy |
UT-155 stands out due to its dual action of binding and degrading the androgen receptor rather than simply blocking it. This mechanism provides a sustained therapeutic effect against prostate cancer and addresses issues related to treatment resistance that are common with traditional therapies.
Structural and Molecular Properties
UT-155 is a chiral compound with a molecular weight of 405.3 g/mol. Its structure features:
- A 5-fluoroindole moiety linked to a hydroxy-methylpropanamide backbone.
- A 4-cyano-3-(trifluoromethyl)phenyl group as the substituent.
IUPAC Name:
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number (S-isomer) | 2031161-35-8 |
| CAS Number (R-isomer) | 2031161-54-1 |
| SMILES | C[C@@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O |
| Molecular Formula | C₂₀H₁₅F₄N₃O₂ |
Nomenclature and Stereochemistry
UT-155 exists as enantiomers due to its chiral center at the hydroxy-methylpropanamide group:
Molecular Formula and Weight
UT-155 possesses the molecular formula C₂₀H₁₅F₄N₃O₂, representing a complex organic compound with twenty carbon atoms, fifteen hydrogen atoms, four fluorine atoms, three nitrogen atoms, and two oxygen atoms [1] [3] [5]. The compound exhibits a molecular weight of 405.35 grams per mole, which places it within the range typical of small molecule pharmaceutical compounds [1] [3] [5]. The presence of multiple fluorine atoms contributes significantly to the molecular weight and influences the compound's physicochemical properties, particularly its lipophilicity and metabolic stability [1] [3].
The molecular composition reflects the compound's classification as a substituted indole derivative, incorporating both aromatic and aliphatic structural elements [8]. The fluorinated aromatic systems present in the molecule contribute to its unique binding characteristics and biological activity profile [1] [5] [8]. The specific atomic composition enables the compound to function as a selective androgen receptor degrader through its distinctive molecular architecture [1] [5] [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₅F₄N₃O₂ | [1] [3] [5] |
| Molecular Weight | 405.35 g/mol | [1] [3] [5] |
| Chemical Abstract Service Number | 2031161-35-8 | [1] [3] [5] |
| Elemental Composition | C: 59.26%, H: 3.73%, F: 18.76%, N: 10.37%, O: 7.89% | [1] [3] [5] |
Structural Elucidation and Confirmation
The structural architecture of UT-155 comprises two principal aromatic systems connected through a chiral alkyl chain bearing a tertiary alcohol and amide functionality [8]. The primary structural components include a 5-fluoroindole moiety and a 4-cyano-3-trifluoromethylphenyl group, which are linked via a 2-hydroxy-2-methylpropanamide bridge [8]. This structural arrangement provides the compound with its characteristic biological activity and binding specificity [8].
The systematic International Union of Pure and Applied Chemistry nomenclature for UT-155 is (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide . This nomenclature precisely defines the stereochemical configuration and substitution pattern present in the molecule . The structural elucidation has been confirmed through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [8] [1] [3].
The indole ring system in UT-155 features a fluorine substituent at the 5-position, which enhances the compound's binding affinity and selectivity for androgen receptor domains [8]. The benzene ring portion of the molecule contains both a cyano group at the 4-position and a trifluoromethyl group at the 3-position, contributing to the compound's electronic properties and binding characteristics [8]. The central chiral carbon bearing the hydroxyl group represents the stereochemical center that determines the compound's biological activity [8].
Stereochemistry and Isomeric Forms
UT-155 contains a single chiral center located at the carbon-2 position of the propanamide chain, which exists in the S-configuration according to the Cahn-Ingold-Prelog nomenclature system [8]. This stereochemical arrangement is critical for the compound's biological activity and binding selectivity [8]. The absolute configuration determines the spatial orientation of the molecule, influencing its interaction with target proteins [8].
The compound exists as two enantiomers: the S-isomer (UT-155) and the R-isomer ((R)-UT-155) [8]. These enantiomers represent non-superimposable mirror images with identical connectivity but different three-dimensional arrangements [8]. The S-isomer demonstrates superior binding affinity to the androgen receptor ligand-binding domain with a binding constant of 267 nanomolar, while the R-isomer exhibits negligible binding to this domain [8].
Both enantiomers retain the ability to bind to the androgen receptor amino-terminal activation function-1 domain, specifically to amino acids 244-360 [8]. However, their binding profiles differ significantly, with the S-isomer demonstrating dual binding capability to both the ligand-binding domain and activation function-1 region, while the R-isomer selectively binds only to the activation function-1 domain [8]. Despite these binding differences, both enantiomers demonstrate comparable androgen receptor degradation activity [8].
| Stereochemical Property | S-Isomer (UT-155) | R-Isomer ((R)-UT-155) | Reference |
|---|---|---|---|
| Chiral Center Configuration | S-configuration | R-configuration | [8] |
| Androgen Receptor Ligand-Binding Domain Binding | Ki = 267 nM | No binding at 10,000 nM | [8] |
| Activation Function-1 Domain Binding | Positive | Positive | [8] |
| Androgen Receptor Degradation Activity | High | Comparable to S-isomer | [8] |
| Synthesis Precursor | D-proline | L-proline | [38] |
Physical and Chemical Characteristics
UT-155 presents as a solid powder under standard laboratory conditions with a predicted relative density of 1.36 grams per cubic centimeter [1]. The compound demonstrates poor aqueous solubility, with water solubility below 0.1 milligrams per milliliter, classifying it as practically insoluble in water [1] [3]. This hydrophobic character is attributed to the extensive aromatic system and fluorinated substituents present in the molecular structure [1] [3].
The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 130 milligrams per milliliter, equivalent to 320.71 millimolar [1] [3]. This high organic solvent solubility facilitates its use in biological assays and research applications [1] [3]. The solubility profile reflects the compound's lipophilic nature, which contributes to its cellular permeability and biological activity [1] [3].
Storage stability requirements specify maintenance at -20 degrees Celsius for powder form, with a stability period of three years under these conditions [1] [3]. Solution preparations require storage at -80 degrees Celsius with a recommended usage period of one year [1] [3]. The compound remains chemically stable under recommended storage conditions, maintaining its structural integrity and biological activity [1] [3].
| Physical Property | Value | Conditions | Reference |
|---|---|---|---|
| Physical State | Solid powder | Room temperature | [3] [21] |
| Relative Density | 1.36 g/cm³ | Predicted value | [1] |
| Water Solubility | < 0.1 mg/mL | 25°C | [1] [3] |
| Dimethyl Sulfoxide Solubility | 130 mg/mL (320.71 mM) | Room temperature | [1] [3] |
| Storage Temperature (Powder) | -20°C | 3-year stability | [1] [3] |
| Storage Temperature (Solution) | -80°C | 1-year stability | [1] [3] |
Spectroscopic Profile and Identification Methods
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and binding studies of UT-155 [8]. Proton nuclear magnetic resonance spectroscopy has been extensively employed to investigate the compound's interaction with androgen receptor domains, particularly the amino-terminal activation function-1 region [8]. The technique reveals characteristic broadening and chemical shift changes when UT-155 binds to protein targets, providing direct evidence of molecular interactions [8].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework structure of UT-155, supporting the molecular formula C₂₀H₁₅F₄N₃O₂ [1] [3] [5]. The spectroscopic data validate the presence of aromatic carbon atoms from both the indole and substituted benzene ring systems, as well as the aliphatic carbons in the propanamide chain [1] [3] [5]. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 405.35, consistent with the predicted molecular weight [1] [3] [5].
Fluorescence spectroscopy measurements demonstrate specific binding interactions between UT-155 and the androgen receptor activation function-1 domain with a dissociation constant of 1.32 micromolar [8]. Surface plasmon resonance techniques offer real-time kinetic measurements of protein-small molecule interactions, confirming the binding affinity determined through fluorescence methods [8]. Advanced nuclear magnetic resonance techniques, including Water-Ligand Observed via Gradient Spectroscopy and Saturation Transfer Difference nuclear magnetic resonance, provide detailed mapping of binding epitopes and confirm ligand-protein interactions [8].
| Spectroscopic Technique | Application | Key Findings | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Binding studies, structural confirmation | Binding to activation function-1 region (amino acids 244-360) | [8] |
| ¹³C Nuclear Magnetic Resonance | Carbon framework elucidation | Confirms C₂₀H₁₅F₄N₃O₂ structure | [1] [3] [5] |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 405.35 | [1] [3] [5] |
| Fluorescence Spectroscopy | Protein binding quantification | Kd = 1.32 μM for activation function-1 binding | [8] |
| Surface Plasmon Resonance | Real-time binding kinetics | Confirms activation function-1 interaction | [8] |
| Saturation Transfer Difference Nuclear Magnetic Resonance | Binding epitope mapping | Identifies specific binding regions | [8] |








